6-Amino-2-bromo-3-iodobenzonitrile
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Overview
Description
6-Amino-2-bromo-3-iodobenzonitrile is an organic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is characterized by the presence of amino, bromo, and iodo substituents on a benzonitrile core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-bromo-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-bromo-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
6-Amino-2-bromo-3-iodobenzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It is a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Amino-2-bromo-3-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-bromo-3-methylbenzoic acid
- 3-Bromo-2-fluoro-6-iodobenzonitrile
Uniqueness
6-Amino-2-bromo-3-iodobenzonitrile is unique due to the specific combination of amino, bromo, and iodo substituents on the benzonitrile core. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H4BrIN2 |
---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
6-amino-2-bromo-3-iodobenzonitrile |
InChI |
InChI=1S/C7H4BrIN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 |
InChI Key |
AVWUVZIPGNEFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)Br)I |
Origin of Product |
United States |
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